
3-Bromo-5-methylpyridine-2-carboxylic acid
Descripción general
Descripción
3-Bromo-5-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6BrNO2 . It is also known as 3-bromo-5-methylpicolinic acid .
Synthesis Analysis
The synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid involves bromination reactions . The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methylpyridine-2-carboxylic acid consists of a pyridine ring substituted with a bromo group at the 3rd position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position . The molecular weight is 216.03 g/mol .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-methylpyridine-2-carboxylic acid include a molecular weight of 216.03 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 214.95819 g/mol, Monoisotopic Mass of 214.95819 g/mol, Topological Polar Surface Area of 50.2 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 163 .Aplicaciones Científicas De Investigación
Organic Synthesis and Ligand Design
Research by Charbonnière et al. (2001) details the synthesis of tridentate ligands starting from 5'-methyl-6-bromo-2,2'-bipyridine, a compound closely related to 3-Bromo-5-methylpyridine-2-carboxylic acid. These ligands are suitable for the complexation of lanthanide(III) cations, highlighting the role of brominated pyridine derivatives in crafting molecules with specific coordination properties (Charbonnière, Weibel, & Ziessel, 2001). Moreover, Baroud et al. (2017) synthesized Ruthenium(II) bipyridine complexes using derivatives of pyridine carboxylic acids, including those similar to 3-Bromo-5-methylpyridine-2-carboxylic acid, for electrochemical and cytotoxicity investigations, demonstrating their significance in developing metal-organic complexes with potential biomedical applications (Baroud et al., 2017).
Synthesis of Pharmaceutical Intermediates
Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis pathway for a molecule closely related to 3-Bromo-5-methylpyridine-2-carboxylic acid, showcasing its utility in generating dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). This underscores the compound's relevance in the synthesis of complex molecules that can serve as potent pharmaceuticals.
Electrocatalytic Applications
Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process related to the chemistry of 3-Bromo-5-methylpyridine-2-carboxylic acid, to produce 6-aminonicotinic acid. This study illustrates the potential of brominated pyridine derivatives in carbon dioxide capture and utilization processes, offering a sustainable pathway for producing valuable chemical products (Feng, Huang, Liu, & Wang, 2010).
Green Chemistry and Environmental Applications
Lisicki, Nowak, and Orlińska (2022) conducted a review on the ecological production methods for nicotinic acid, a compound that can be synthesized from derivatives of 3-Bromo-5-methylpyridine-2-carboxylic acid. Their work emphasizes the importance of developing green chemistry approaches for the production of essential nutrients and highlights the potential industrial applications of such processes (Lisicki, Nowak, & Orlińska, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGEDISONEYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694175 | |
| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpyridine-2-carboxylic acid | |
CAS RN |
1211515-68-2 | |
| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




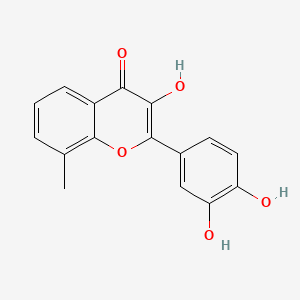
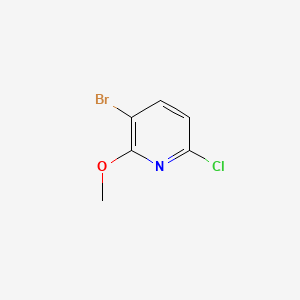

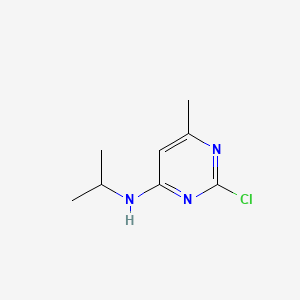


![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
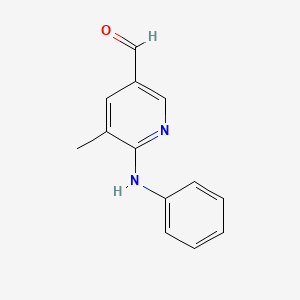
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
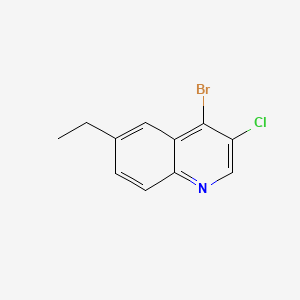

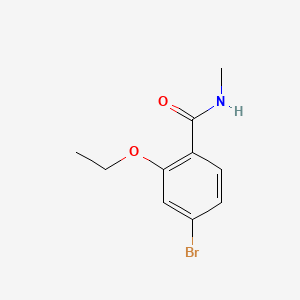
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)